molecular formula C23H28N2O4 B7839002 (2S)-6-(dimethylazaniumyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoate

(2S)-6-(dimethylazaniumyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoate

Cat. No. B7839002
M. Wt: 396.5 g/mol
InChI Key: DCFIJZOUZZCQOO-NRFANRHFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-6-(dimethylazaniumyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoate is a useful research compound. Its molecular formula is C23H28N2O4 and its molecular weight is 396.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2S)-6-(dimethylazaniumyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2S)-6-(dimethylazaniumyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for (2S)-6-(dimethylazaniumyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoate involves the protection of the amine group, coupling with the fluorenylmethoxycarbonyl (Fmoc) protected amino acid, deprotection of the Fmoc group, and quaternization of the amine group.

Starting Materials
N,N-dimethylhexane-1,6-diamine, 9H-fluorene-9-methoxycarbonyl chloride, N-hydroxysuccinimide, N,N'-dicyclohexylcarbodiimide, 2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate, triethylamine, acetic acid, dichloromethane, diethyl ether, sodium bicarbonate, sodium chloride, wate

Reaction
Protection of the amine group with Fmoc-OSu in the presence of triethylamine and acetic acid in dichloromethane., Coupling of the Fmoc-protected amino acid with the protected amine group using N,N'-dicyclohexylcarbodiimide and 2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate in dichloromethane., Deprotection of the Fmoc group with 20% piperidine in dichloromethane., Quaternization of the amine group with 9H-fluorene-9-methoxycarbonyl chloride in the presence of triethylamine and N-hydroxysuccinimide in dichloromethane., Workup with sodium bicarbonate solution, water, and diethyl ether., Purification by column chromatography using dichloromethane and methanol as eluents., Characterization by NMR spectroscopy and mass spectrometry.

properties

IUPAC Name

(2S)-6-(dimethylazaniumyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O4/c1-25(2)14-8-7-13-21(22(26)27)24-23(28)29-15-20-18-11-5-3-9-16(18)17-10-4-6-12-19(17)20/h3-6,9-12,20-21H,7-8,13-15H2,1-2H3,(H,24,28)(H,26,27)/t21-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCFIJZOUZZCQOO-NRFANRHFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[NH+](C)CCCCC(C(=O)[O-])NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[NH+](C)CCCC[C@@H](C(=O)[O-])NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-6-(dimethylazaniumyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoate

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